2-(4-Nitro-phenyl)-3-phenyl-acrylic acid
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Overview
Description
2-(4-Nitro-phenyl)-3-phenyl-acrylic acid is an organic compound characterized by the presence of a nitro group attached to a phenyl ring and a phenyl group attached to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitro-phenyl)-3-phenyl-acrylic acid typically involves the condensation of 4-nitrobenzaldehyde with phenylacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization and subsequent oxidation to yield the desired product. Common reagents used in this synthesis include sodium hydroxide and an oxidizing agent such as potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitro-phenyl)-3-phenyl-acrylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Reduction: 2-(4-Amino-phenyl)-3-phenyl-acrylic acid.
Oxidation: Quinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(4-Nitro-phenyl)-3-phenyl-acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Nitro-phenyl)-3-phenyl-acrylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitro-phenyl)-3-phenyl-propionic acid
- 2-(4-Nitro-phenyl)-3-phenyl-butyric acid
- 2-(4-Nitro-phenyl)-3-phenyl-pentanoic acid
Uniqueness
2-(4-Nitro-phenyl)-3-phenyl-acrylic acid is unique due to its specific structural features, such as the presence of both a nitro group and an acrylic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
20432-24-0 |
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Molecular Formula |
C15H11NO4 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
(E)-2-(4-nitrophenyl)-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C15H11NO4/c17-15(18)14(10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)16(19)20/h1-10H,(H,17,18)/b14-10+ |
InChI Key |
JXVPBSPAIXEUPB-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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